molecular formula C10H20O4 B14283388 2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol CAS No. 140156-36-1

2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol

Katalognummer: B14283388
CAS-Nummer: 140156-36-1
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: ORNUYWPPAPSOBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol is an organic compound with the molecular formula C10H20O4 It is characterized by the presence of an oxane (tetrahydropyran) ring and a propane-1,3-diol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol typically involves the reaction of oxane derivatives with propane-1,3-diol. One common method includes the use of tetrahydropyran-2-ol, which reacts with 2-bromoethanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ether linkage can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Wissenschaftliche Forschungsanwendungen

2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of 2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors and influence signaling pathways, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Propanediol: A simple diol with similar hydroxyl groups but lacking the oxane ring.

    Tetrahydropyran-2-ol: Contains the oxane ring but lacks the propane-1,3-diol backbone.

    Ethylene glycol: A diol with a simpler structure and different chemical properties.

Uniqueness

2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol is unique due to the combination of the oxane ring and the propane-1,3-diol backbone This structure imparts specific chemical and physical properties that differentiate it from other similar compounds

Eigenschaften

CAS-Nummer

140156-36-1

Molekularformel

C10H20O4

Molekulargewicht

204.26 g/mol

IUPAC-Name

2-[2-(oxan-2-yloxy)ethyl]propane-1,3-diol

InChI

InChI=1S/C10H20O4/c11-7-9(8-12)4-6-14-10-3-1-2-5-13-10/h9-12H,1-8H2

InChI-Schlüssel

ORNUYWPPAPSOBT-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)OCCC(CO)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.